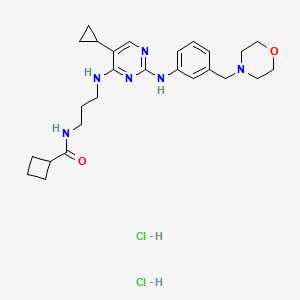

MRT67307 dihydrochloride

説明

特性

分子式 |

C26H38Cl2N6O2 |

|---|---|

分子量 |

537.5 g/mol |

IUPAC名 |

N-[3-[[5-cyclopropyl-2-[3-(morpholin-4-ylmethyl)anilino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide;dihydrochloride |

InChI |

InChI=1S/C26H36N6O2.2ClH/c33-25(21-5-2-6-21)28-11-3-10-27-24-23(20-8-9-20)17-29-26(31-24)30-22-7-1-4-19(16-22)18-32-12-14-34-15-13-32;;/h1,4,7,16-17,20-21H,2-3,5-6,8-15,18H2,(H,28,33)(H2,27,29,30,31);2*1H |

InChIキー |

ZIKXPHATVRPOQG-UHFFFAOYSA-N |

同義語 |

N-[3-[[5-Cyclopropyl-2-[[3-(4-morpholinylmethyl)phenyl]amino]-4-pyrimidinyl]amino]propyl]cyclobutanecarboxamide dihydrochloride |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of MRT67307 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRT67307 dihydrochloride is a potent and versatile small molecule inhibitor with a multifaceted mechanism of action, primarily targeting key kinases involved in innate immunity and autophagy. This technical guide elucidates the core mechanisms of MRT67307, focusing on its dual inhibitory effects on the TANK-binding kinase 1 (TBK1)/IκB kinase ε (IKKε) axis and the Unc-51 like autophagy activating kinase 1/2 (ULK1/2). This document provides a comprehensive overview of its biochemical activity, cellular effects, and the experimental protocols used to characterize its function, making it a valuable resource for researchers in inflammation, immunology, oncology, and neurodegeneration.

Introduction

MRT67307 is a pyrimidine derivative that has emerged as a critical research tool for dissecting signaling pathways involved in inflammation and cellular homeostasis.[1] It was initially identified as a potent dual inhibitor of TBK1 and IKKε, two non-canonical IκB kinases that play a crucial role in the innate immune response to viral and bacterial infections.[1] Subsequent studies revealed that MRT67307 also potently inhibits ULK1 and ULK2, the serine/threonine kinases that are essential for the initiation of autophagy.[2] This dual activity allows for the pharmacological modulation of two fundamental cellular processes, offering unique opportunities for therapeutic intervention in various diseases, including cancer and inflammatory disorders.[3]

Core Mechanisms of Action

The primary mechanism of action of MRT67307 is the competitive inhibition of ATP binding to its target kinases. This leads to the suppression of their catalytic activity and the subsequent downstream signaling events.

Inhibition of the TBK1/IKKε Signaling Pathway

TBK1 and IKKε are key regulators of the type I interferon (IFN) response.[4] Upon activation by pathogen-associated molecular patterns (PAMPs), these kinases phosphorylate the transcription factor interferon regulatory factor 3 (IRF3).[1][4] Phosphorylated IRF3 then dimerizes, translocates to the nucleus, and induces the transcription of type I IFNs and other inflammatory cytokines.[4]

MRT67307 potently inhibits both TBK1 and IKKε, thereby preventing the phosphorylation of IRF3 and the subsequent production of IFNβ.[5][6] This targeted inhibition of the TBK1/IKKε axis makes MRT67307 a valuable tool for studying innate immunity and for the potential development of anti-inflammatory therapeutics.[1] Notably, MRT67307 shows high selectivity for TBK1/IKKε over the canonical IKKα and IKKβ kinases, meaning it does not directly suppress NF-κB signaling.[4][7]

Inhibition of the ULK1/ULK2 and Autophagy

Autophagy is a fundamental cellular recycling process that is essential for maintaining cellular homeostasis.[2] The initiation of autophagy is controlled by the ULK1/ULK2 complex, which integrates signals from various nutrient-sensing pathways, such as mTOR.[2][8] When autophagy is induced, ULK1/ULK2 phosphorylates downstream components of the autophagy machinery, leading to the formation of the autophagosome.[9]

MRT67307 is a potent inhibitor of both ULK1 and ULK2.[2][10] By inhibiting these kinases, MRT67307 blocks the initiation of autophagy, leading to an accumulation of early autophagosomal structures.[2][8] This blockade of autophagic flux has significant implications for cancer therapy, as many cancer cells rely on autophagy for survival under stress.[3] The inhibitory effect of MRT67307 on ULK1/2 has been shown to be specific, as demonstrated by experiments using a drug-resistant ULK1 mutant.[2][8]

Quantitative Data: In Vitro Kinase Inhibition

MRT67307 has been profiled against a panel of kinases, demonstrating high potency for TBK1, IKKε, ULK1, and ULK2. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Target Kinase | IC50 (nM) | Assay Conditions | Reference(s) |

| TBK1 | 19 | Cell-free assay, 0.1 mM ATP | [5][7][10] |

| IKKε | 160 | Cell-free assay, 0.1 mM ATP | [5][7][10] |

| ULK1 | 45 | In vitro | [2][10][11] |

| ULK2 | 38 | In vitro | [2][10][11] |

| SIK1 | 250 | In vitro | [6][12] |

| SIK2 | 67 | In vitro | [6][12] |

| SIK3 | 430 | In vitro | [6][12] |

| MARK1 | 27-52 | In vitro | [6][12] |

| MARK2 | 27-52 | In vitro | [6][12] |

| MARK3 | 27-52 | In vitro | [6][12] |

| MARK4 | 27-52 | In vitro | [6][12] |

| NUAK1 | 230 | In vitro | [6][12] |

Note: IC50 values can vary depending on the specific assay conditions.

Experimental Protocols

The following are representative protocols for assessing the activity of MRT67307.

In Vitro Kinase Assay

This protocol is a generalized procedure for determining the IC50 of MRT67307 against a target kinase.

Materials:

-

Recombinant kinase (e.g., TBK1, ULK1)

-

Kinase-specific substrate

-

This compound

-

Assay Buffer: 50 mM Tris/HCl (pH 7.5), 0.1% 2-mercaptoethanol, 0.1 mM EGTA, 10 mM magnesium acetate[5]

-

[γ-32P]ATP

-

Stop Solution: 1.0% (w/v) SDS, 20 mM EDTA

Procedure:

-

Dilute the kinase and substrate to their final concentrations in the assay buffer.[5]

-

Prepare serial dilutions of MRT67307 in the assay buffer.

-

In a reaction tube, combine the kinase, substrate, and MRT67307 (or vehicle control).

-

Initiate the reaction by adding [γ-32P]ATP to a final concentration of 0.1 mM.[5]

-

Incubate the reaction mixture at 30°C for 15 minutes.[5]

-

Terminate the reaction by adding the stop solution.[5]

-

Heat the samples at 100°C for 5 minutes.[5]

-

Separate the proteins by SDS-PAGE.

-

Visualize the phosphorylated substrate by autoradiography.[5]

-

Quantify the band intensities to determine the extent of inhibition and calculate the IC50 value.

Cell-Based Autophagy Assay

This protocol describes the induction of autophagy in cultured cells and the assessment of MRT67307's inhibitory effect.

Materials:

-

Mouse embryonic fibroblasts (MEFs) or other suitable cell line

-

Complete medium: DMEM with 10% fetal bovine serum and penicillin/streptomycin[5]

-

Earle's Balanced Salt Solution (EBSS) for starvation-induced autophagy[5]

-

This compound

-

Bafilomycin A1 (positive control for autophagy blockade)

-

Lysis buffer

-

Antibodies: anti-LC3, anti-ATG13, anti-phospho-ATG13 (Ser318), and a loading control (e.g., anti-tubulin)

Procedure:

-

Culture MEFs to approximately 75% confluency in complete medium at 37°C and 5% CO2.[5]

-

To induce autophagy, wash the cells twice with EBSS and then incubate in EBSS for 1 hour. For control cells, maintain in complete medium.[5]

-

During the 1-hour incubation, treat the cells with MRT67307 (e.g., 10 µM), bafilomycin A1 (e.g., 50 nM), or vehicle control (DMSO).[2][5]

-

After treatment, wash the cells and lyse them in an appropriate lysis buffer.

-

Determine the protein concentration of the lysates.

-

Perform immunoblotting with the indicated antibodies to assess the levels of LC3-II (a marker of autophagosomes) and the phosphorylation status of ATG13. A decrease in phospho-ATG13 and a reduction in the conversion of LC3-I to LC3-II are indicative of autophagy inhibition by MRT67307.[2][3]

Conclusion

This compound is a powerful research tool with a well-defined dual mechanism of action against key kinases in the innate immunity and autophagy pathways. Its high potency and selectivity for TBK1/IKKε and ULK1/2 make it an invaluable inhibitor for elucidating the complex signaling networks that govern these fundamental cellular processes. The detailed information and protocols provided in this guide will aid researchers in effectively utilizing MRT67307 to advance our understanding of inflammation, autophagy, and their roles in health and disease.

References

- 1. nbinno.com [nbinno.com]

- 2. Pharmacological Inhibition of ULK1 Kinase Blocks Mammalian Target of Rapamycin (mTOR)-dependent Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibiting Cytoprotective Autophagy in Cancer Therapy: An Update on Pharmacological Small-Molecule Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. invivogen.com [invivogen.com]

- 5. selleckchem.com [selleckchem.com]

- 6. caymanchem.com [caymanchem.com]

- 7. selleckchem.com [selleckchem.com]

- 8. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. apexbt.com [apexbt.com]

MRT67307 Dihydrochloride: A Dual Modulator of Innate Immunity and Autophagy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

MRT67307 dihydrochloride is a potent, cell-permeable small molecule that functions as a dual inhibitor of key kinases involved in distinct yet interconnected cellular signaling pathways: innate immunity and autophagy. It demonstrates significant inhibitory activity against TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε), crucial regulators of the type I interferon response. Concurrently, MRT67307 is a highly potent inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2, the apical kinases initiating the autophagy cascade. This unique pharmacological profile makes MRT67307 an invaluable tool for dissecting the intricate crosstalk between these two fundamental biological processes and a compound of interest for therapeutic development in indications ranging from inflammatory diseases to cancer.

Core Functions and Mechanism of Action

MRT67307 is a reversible, ATP-competitive kinase inhibitor.[1] Its primary functions stem from its ability to simultaneously block two critical signaling axes:

-

Inhibition of the TBK1/IKKε Axis in Innate Immunity: TBK1 and IKKε are non-canonical IκB kinases that play a pivotal role in the cellular response to pathogen-associated molecular patterns (PAMPs), such as viral DNA and RNA.[2] Upon activation of pattern recognition receptors (PRRs), TBK1/IKKε phosphorylate the transcription factor Interferon Regulatory Factor 3 (IRF3).[1][2] This phosphorylation event is a critical step leading to IRF3 dimerization, nuclear translocation, and the subsequent transcription of type I interferons (e.g., IFN-β) and other interferon-stimulated genes (ISGs).[1] MRT67307, by inhibiting TBK1 and IKKε, prevents the phosphorylation of IRF3, thereby blocking the downstream production of pro-inflammatory cytokines.[3][4] Notably, MRT67307 exhibits high selectivity for TBK1/IKKε over the canonical IKKα and IKKβ kinases, meaning it does not affect the classical NF-κB signaling pathway.[1][5]

-

Inhibition of the ULK1/ULK2 Axis in Autophagy: Autophagy is a catabolic process essential for cellular homeostasis, involving the degradation of cellular components via the lysosome. The ULK1/ULK2 kinase complex is a central initiator of this process, particularly in response to nutrient starvation or mTORC1 inhibition.[6][7] ULK1/ULK2 phosphorylate multiple downstream autophagy-related (ATG) proteins, such as ATG13, to initiate the formation of the phagophore, the precursor to the autophagosome.[3][6] MRT67307 potently inhibits the kinase activity of both ULK1 and ULK2, thereby blocking the initiation of the autophagy cascade and inhibiting autophagic flux.[6][8] This has been demonstrated by the reduction of phosphorylation of ATG13 and the blockage of bafilomycin-induced increases in LC3-II levels in cells treated with MRT67307.[3][6]

Quantitative Data: Inhibitory Activity

The inhibitory potency of MRT67307 against its primary kinase targets has been quantified through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Target Kinase | IC50 (nM) |

| TBK1 | 19[3][8][9][10][11] |

| IKKε | 160[3][8][9][10][11] |

| ULK1 | 45[3][4][10][12] |

| ULK2 | 38[3][4][10][12] |

| SIK1 | 250[12] |

| SIK2 | 67[12] |

| SIK3 | 430[12] |

| MARK1 | 27[4] |

| MARK2 | 52[4] |

| MARK3 | 36 |

| MARK4 | 41[13] |

| NUAK1 | 230[4] |

Signaling Pathway Diagrams

The dual inhibitory action of MRT67307 can be visualized through the following signaling pathway diagrams.

Experimental Protocols

In Vitro Kinase Assay

Objective: To determine the IC50 value of MRT67307 against target kinases (e.g., TBK1, IKKε, ULK1, ULK2).

Methodology:

-

Reaction Mixture Preparation: Prepare a reaction buffer typically containing 50 mM Tris/HCl (pH 7.5), 0.1% 2-mercaptoethanol, 0.1 mM EGTA, and 10 mM magnesium acetate.[8]

-

Enzyme and Substrate Addition: Add the purified recombinant kinase and a suitable substrate to the reaction buffer.

-

Inhibitor Incubation: Add varying concentrations of MRT67307 (or DMSO as a vehicle control) to the reaction mixture and incubate.

-

Reaction Initiation: Initiate the kinase reaction by adding [γ-³²P]ATP to a final concentration of 0.1 mM.[8]

-

Reaction Termination: After a defined incubation period (e.g., 15 minutes at 30°C), terminate the reaction by adding SDS and EDTA to final concentrations of 1.0% (w/v) and 20 mM, respectively.[8]

-

Analysis: Separate the reaction products by SDS-PAGE. Detect the phosphorylated substrate by autoradiography.[8]

-

Data Quantification: Quantify the band intensities to determine the percentage of kinase inhibition at each MRT67307 concentration and calculate the IC50 value.

Cellular Autophagy Flux Assay (LC3-II Immunoblotting)

Objective: To assess the effect of MRT67307 on autophagic flux in a cellular context.

Methodology:

-

Cell Culture: Culture cells (e.g., Mouse Embryonic Fibroblasts - MEFs) in complete medium (e.g., DMEM with 10% FBS and penicillin/streptomycin) at 37°C and 5% CO₂.[8]

-

Autophagy Induction: To induce autophagy, wash the cells and incubate them in a starvation medium such as Earle's Balanced Salt Solution (EBSS) for a specified time (e.g., 1 hour).[8]

-

Treatment: Treat the cells with MRT67307 (e.g., 10 µM) or DMSO (vehicle control) during the starvation period.[8] Include a condition with a lysosomal inhibitor like bafilomycin A1 (e.g., 50 nM) to block the degradation of autophagosomes, allowing for the measurement of autophagic flux.[6][8]

-

Cell Lysis: After treatment, lyse the cells in an appropriate lysis buffer.

-

Protein Quantification and Immunoblotting: Determine the protein concentration of the lysates. Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Antibody Incubation: Probe the membrane with primary antibodies against LC3 and a loading control (e.g., β-actin or tubulin). Subsequently, incubate with a corresponding secondary antibody.

-

Detection and Analysis: Detect the protein bands using an appropriate detection system. The accumulation of the lipidated form of LC3 (LC3-II) in the presence of a lysosomal inhibitor is indicative of autophagic flux. A reduction in LC3-II accumulation in MRT67307-treated cells compared to the control indicates inhibition of autophagy.[6]

Experimental Workflow Diagram

Conclusion

This compound is a versatile and potent chemical probe for the study of innate immunity and autophagy. Its dual specificity for the TBK1/IKKε and ULK1/ULK2 kinase pairs allows for the investigation of the functional consequences of inhibiting these pathways, both individually and simultaneously. The detailed protocols and pathway diagrams provided in this guide offer a framework for researchers to effectively utilize MRT67307 in their experimental designs to further elucidate the complex interplay between these fundamental cellular processes. As research continues, the unique properties of MRT67307 may pave the way for novel therapeutic strategies targeting diseases with dysregulated inflammatory or autophagic responses.

References

- 1. invivogen.com [invivogen.com]

- 2. nbinno.com [nbinno.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. apexbt.com [apexbt.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Pharmacological Inhibition of ULK1 Kinase Blocks Mammalian Target of Rapamycin (mTOR)-dependent Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. selleckchem.com [selleckchem.com]

- 9. axonmedchem.com [axonmedchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. rndsystems.com [rndsystems.com]

- 13. MRT67307 hydrochloride | Sigma-Aldrich [sigmaaldrich.com]

MRT67307 Dihydrochloride: A Technical Guide to its Discovery and Preclinical Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRT67307 dihydrochloride is a potent and versatile small molecule inhibitor that has garnered significant interest within the research community for its ability to modulate key cellular signaling pathways. Initially identified as a dual inhibitor of TANK-binding kinase 1 (TBK1) and I-kappa-B kinase epsilon (IKKε), subsequent research has revealed its potent activity against Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2, as well as members of the salt-inducible kinase (SIK) family. This technical guide provides an in-depth overview of the discovery, history, and mechanism of action of MRT67307, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways it impacts.

Discovery and History

The discovery of MRT67307 was first reported in a 2011 publication in the Biochemical Journal by Clark et al.[1]. It was developed as a more specific analog of the pre-existing inhibitor BX795, with the aim of dissecting the roles of the non-canonical IKK kinases, TBK1 and IKKε, in innate immunity. Unlike its predecessor, MRT67307 was designed to have minimal off-target effects on the canonical IKKs, IKKα and IKKβ, which are central to NF-κB activation[1].

A significant subsequent discovery in the scientific history of MRT67307 was its identification as a highly potent inhibitor of ULK1 and ULK2, key initiators of the autophagy pathway. This finding, published by Petherick et al. in a 2015 article in the Journal of Biological Chemistry, expanded the utility of MRT67307 as a tool to study the intricate relationship between innate immunity and autophagy[1].

Further characterization has also revealed its inhibitory activity against salt-inducible kinases (SIKs), implicating it in the regulation of inflammatory responses in macrophages. As of the latest available information, this compound remains a preclinical research compound and has not entered human clinical trials. Searches of major clinical trial registries, including ClinicalTrials.gov, the EU Clinical Trials Register, and the WHO International Clinical Trials Registry Platform, show no registered trials for this compound.

Mechanism of Action

MRT67307 is an ATP-competitive kinase inhibitor, meaning it binds to the ATP-binding pocket of its target kinases, preventing the transfer of phosphate groups to their downstream substrates. Its polypharmacology, targeting multiple kinase families, makes it a powerful tool for investigating interconnected signaling pathways.

Inhibition of the TBK1/IKKε Axis in Innate Immunity

MRT67307 potently inhibits TBK1 and IKKε, two key kinases in the signaling cascade downstream of pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs). Activation of these receptors by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) leads to the recruitment and activation of TBK1 and IKKε. These kinases then phosphorylate the transcription factor Interferon Regulatory Factor 3 (IRF3), leading to its dimerization and translocation to the nucleus, where it drives the expression of type I interferons (e.g., IFN-β) and other interferon-stimulated genes (ISGs). By inhibiting TBK1 and IKKε, MRT67307 effectively blocks this crucial step in the innate immune response[1].

Inhibition of ULK1/ULK2 and Autophagy

MRT67307 is a potent inhibitor of ULK1 and ULK2, the mammalian homologs of the yeast Atg1 kinase. These kinases are essential for the initiation of autophagy, a cellular process for the degradation and recycling of damaged organelles and long-lived proteins. ULK1/2 form a complex with other proteins, including Atg13 and FIP200, and their kinase activity is crucial for the formation of the phagophore, the precursor to the autophagosome. By inhibiting ULK1/2, MRT67307 blocks autophagy at its earliest stage.

Inhibition of Salt-Inducible Kinases (SIKs)

MRT67307 also inhibits members of the SIK family of kinases (SIK1, SIK2, and SIK3). SIKs are involved in regulating the inflammatory response in macrophages. By inhibiting SIKs, MRT67307 can promote an anti-inflammatory phenotype, characterized by increased production of the anti-inflammatory cytokine IL-10 and decreased production of pro-inflammatory cytokines like TNF-α and IL-6.

Quantitative Data: Inhibitory Activity

The inhibitory potency of MRT67307 has been quantified against a range of kinases. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Target Kinase | IC50 (nM) | Reference(s) |

| TBK1 | 19 | [2] |

| IKKε | 160 | [2] |

| ULK1 | 45 | [2] |

| ULK2 | 38 | [2] |

| SIK1 | 250 | |

| SIK2 | 67 | |

| SIK3 | 430 | |

| MARK1 | 27-52 | |

| MARK2 | 27-52 | |

| MARK3 | 27-52 | |

| MARK4 | 27-52 | |

| NUAK1 | 230 |

Experimental Protocols

In Vitro Kinase Assay (General Protocol)

This protocol is a generalized representation based on commonly cited methodologies for assessing kinase inhibition.

-

Reagents and Materials:

-

Recombinant human kinase (e.g., TBK1, IKKε, ULK1)

-

Kinase-specific substrate (e.g., a peptide or protein)

-

Kinase buffer (e.g., 50 mM Tris/HCl pH 7.5, 0.1 mM EGTA, 0.1% 2-mercaptoethanol, 10 mM magnesium acetate)

-

[γ-³²P]ATP

-

MRT67307 (in DMSO)

-

SDS-PAGE materials and autoradiography equipment

-

-

Procedure:

-

Prepare a reaction mixture containing the kinase and its substrate in kinase buffer.

-

Add varying concentrations of MRT67307 (or DMSO as a vehicle control) to the reaction mixture.

-

Initiate the kinase reaction by adding [γ-³²P]ATP to a final concentration of 0.1 mM.

-

Incubate the reaction at 30°C for a defined period (e.g., 15 minutes).

-

Terminate the reaction by adding SDS loading buffer.

-

Separate the reaction products by SDS-PAGE.

-

Visualize the phosphorylated substrate by autoradiography.

-

Quantify the band intensity to determine the extent of inhibition at each MRT67307 concentration and calculate the IC50 value.

-

Cell-Based Autophagy Inhibition Assay

This protocol is a generalized representation for assessing the effect of MRT67307 on autophagy in cultured cells.

-

Reagents and Materials:

-

Mouse embryonic fibroblasts (MEFs) or other suitable cell line

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Earle's Balanced Salt Solution (EBSS) for starvation-induced autophagy

-

MRT67307 (in DMSO)

-

Lysis buffer

-

Antibodies for Western blotting (e.g., anti-LC3, anti-p62, anti-ATG13)

-

Western blotting reagents and equipment

-

-

Procedure:

-

Plate cells and grow to approximately 75% confluency.

-

Treat cells with MRT67307 (e.g., 10 µM) or DMSO for a specified pre-treatment time.

-

Induce autophagy by replacing the complete medium with EBSS (or maintain in complete medium as a control) and continue the treatment with MRT67307 or DMSO for a defined period (e.g., 1-2 hours).

-

Lyse the cells and collect the protein lysates.

-

Perform Western blot analysis to assess the levels of autophagy markers, such as the conversion of LC3-I to LC3-II and the degradation of p62. A blockage in autophagy will result in a decrease in the LC3-II/LC3-I ratio and an accumulation of p62.

-

Conclusion

This compound is a valuable research tool with a well-defined history, from its rational design as a specific TBK1/IKKε inhibitor to the subsequent discovery of its potent effects on autophagy and SIK-mediated inflammation. Its polypharmacology allows for the investigation of complex cellular processes and signaling crosstalk. The comprehensive quantitative data and experimental protocols provided in this guide serve as a resource for researchers utilizing MRT67307 in their studies. It is important to note that MRT67307 is a preclinical compound and has not been evaluated in human clinical trials. Future research will likely continue to uncover the full therapeutic potential of targeting the kinases inhibited by this versatile small molecule.

References

MRT67307 Dihydrochloride: A Technical Guide to its Target Kinases

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRT67307 dihydrochloride is a potent and cell-permeable small molecule inhibitor that has garnered significant interest in the fields of innate immunity, autophagy, and cancer research.[1] As a derivative of BX795, it exhibits a distinct inhibitory profile, primarily targeting key kinases involved in these critical cellular processes.[1][2] This technical guide provides an in-depth overview of the primary kinase targets of MRT67307, presenting quantitative data, detailed experimental methodologies for target validation, and visual representations of the associated signaling pathways.

Core Target Kinases and Inhibitory Potency

MRT67307 is a multi-targeted kinase inhibitor, demonstrating high affinity for several key kinases. Its primary targets include TANK-binding kinase 1 (TBK1), IκB kinase ε (IKKε), Unc-51 like autophagy activating kinase 1 (ULK1), and ULK2.[3][4][5] Additionally, it shows inhibitory activity against Salt-Inducible Kinases (SIKs) and Microtubule Affinity Regulating Kinases (MARKs).[6][7][8] The compound notably lacks significant activity against the canonical IKKs, IKKα and IKKβ, at concentrations where it potently inhibits its primary targets.[2][3][5]

Quantitative Inhibitory Data

The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of MRT67307 against its principal kinase targets as reported in the literature. These values highlight the compound's potency and selectivity profile.

| Target Kinase Family | Specific Kinase | IC50 (nM) | Reference(s) |

| IKK-related Kinases | TBK1 | 19 | [3][4][5][9] |

| IKKε | 160 | [3][4][5][9] | |

| Autophagy Kinases | ULK1 | 45 | [3][4][5] |

| ULK2 | 38 | [3][4][5] | |

| SIK Family | SIK1 | 250 | [6][7][8] |

| SIK2 | 67 | [6][7][8] | |

| SIK3 | 430 | [6][7][8] | |

| MARK Family | MARK1 | 27 | [6][7][8] |

| MARK2 | 52 | [6][7][8] | |

| MARK3 | 36 | [2] | |

| MARK4 | 41 | [2] | |

| Other | NUAK1 | 230 | [6][7][8] |

Signaling Pathways Modulated by MRT67307

The inhibitory action of MRT67307 on its target kinases allows for the modulation of two major cellular signaling pathways: the innate immune response and autophagy.

Innate Immunity: The TBK1/IKKε Pathway

TBK1 and IKKε are central kinases in the signaling cascades initiated by pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs) and RIG-I-like receptors (RLRs).[2][10] Upon recognition of pathogen-associated molecular patterns (PAMPs), these receptors trigger a signaling cascade that leads to the activation of TBK1 and IKKε. These kinases then phosphorylate and activate the transcription factor IRF3, which translocates to the nucleus to induce the expression of type I interferons (IFNs) and other inflammatory cytokines.[2][10] By inhibiting TBK1 and IKKε, MRT67307 effectively blocks this crucial step in the innate immune response.[1][10]

Autophagy: The ULK1/ULK2 Pathway

ULK1 and its homolog ULK2 are serine/threonine kinases that play a pivotal role in the initiation of autophagy, a cellular process for the degradation and recycling of cellular components.[11][12] The activity of the ULK1/2 complex is tightly regulated by nutrient-sensing kinases. Under nutrient-rich conditions, mTORC1 phosphorylates and inhibits ULK1.[4][13] Conversely, under conditions of low energy, AMP-activated protein kinase (AMPK) phosphorylates and activates ULK1, thereby initiating the autophagic process.[4][13] MRT67307's inhibition of ULK1 and ULK2 blocks the initial steps of autophagy.[1][3]

Experimental Protocols

The determination of the inhibitory activity of MRT67307 against its target kinases involves various biochemical and cellular assays. Below are generalized protocols based on commonly cited methodologies.

In Vitro Kinase Assays

1. Radiometric Kinase Assay (e.g., for TBK1, IKKε, ULK1/2)

This method directly measures the catalytic activity of the kinase by quantifying the incorporation of radiolabeled phosphate from [γ-³²P]ATP onto a substrate.

-

Reagents:

-

Recombinant active kinase (e.g., TBK1, ULK1)

-

Kinase-specific substrate (e.g., myelin basic protein for TBK1)

-

Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 0.1 mM EGTA, 10 mM MgCl₂, 0.1% 2-mercaptoethanol)

-

[γ-³²P]ATP

-

MRT67307 (in DMSO)

-

SDS-PAGE loading buffer

-

Phosphocellulose paper or SDS-PAGE apparatus

-

-

Procedure:

-

Prepare a reaction mixture containing the kinase and its substrate in the kinase assay buffer.

-

Add varying concentrations of MRT67307 or DMSO (vehicle control) to the reaction mixture and incubate for a short period.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Allow the reaction to proceed for a defined time at a specific temperature (e.g., 15 minutes at 30°C).

-

Stop the reaction by adding SDS-PAGE loading buffer or by spotting the reaction mixture onto phosphocellulose paper.

-

If using SDS-PAGE, separate the proteins by electrophoresis. If using phosphocellulose paper, wash away unincorporated [γ-³²P]ATP.

-

Visualize the radiolabeled substrate using autoradiography or quantify the radioactivity using a scintillation counter.

-

Calculate the percentage of kinase inhibition at each concentration of MRT67307 and determine the IC50 value.

-

2. KINOMEscan™ (Binding Assay)

This is a high-throughput competition binding assay that measures the ability of a compound to displace a ligand from the active site of a kinase.

-

Principle:

-

Kinases are tagged with DNA and incubated with an immobilized ligand that binds to the active site.

-

MRT67307 is added and competes with the immobilized ligand for binding to the kinase.

-

The amount of kinase bound to the immobilized ligand is quantified using qPCR of the DNA tag. A lower amount of bound kinase indicates stronger competition by MRT67307.

-

-

General Workflow:

-

A panel of DNA-tagged kinases is prepared.

-

Each kinase is incubated with the immobilized ligand and a single concentration of MRT67307.

-

After incubation, unbound kinase is washed away.

-

The amount of bound kinase is quantified by qPCR.

-

Results are typically reported as the percentage of kinase remaining bound in the presence of the inhibitor compared to a DMSO control.

-

Cellular Assays

1. IRF3 Phosphorylation Assay (for TBK1/IKKε activity)

This assay measures the ability of MRT67307 to inhibit the phosphorylation of IRF3, a direct downstream substrate of TBK1 and IKKε, in cells.

-

Cell Line:

-

Macrophages (e.g., bone-marrow-derived macrophages - BMDMs) or other cell lines responsive to TLR ligands.

-

-

Procedure:

-

Plate cells and allow them to adhere.

-

Pre-treat the cells with varying concentrations of MRT67307 or DMSO for a specified time.

-

Stimulate the cells with a TLR ligand (e.g., poly(I:C) or LPS) to activate the TBK1/IKKε pathway.

-

Lyse the cells and collect the protein extracts.

-

Perform Western blotting using antibodies specific for phosphorylated IRF3 (p-IRF3) and total IRF3.

-

Quantify the band intensities to determine the effect of MRT67307 on IRF3 phosphorylation.

-

2. Autophagy Flux Assay (for ULK1/ULK2 activity)

This assay assesses the impact of MRT67307 on the process of autophagy, often by monitoring the conversion of LC3-I to LC3-II.

-

Cell Line:

-

Mouse embryonic fibroblasts (MEFs) or other suitable cell lines.

-

-

Procedure:

-

Culture cells to a suitable confluency.

-

Induce autophagy by nutrient starvation (e.g., incubation in Earle's Balanced Salt Solution - EBSS).

-

Treat the cells with MRT67307 or DMSO during the autophagy induction period. A lysosomal inhibitor like bafilomycin A1 can be included to measure autophagic flux.

-

Lyse the cells and perform Western blotting for LC3. The conversion of the cytosolic form (LC3-I) to the lipidated, autophagosome-associated form (LC3-II) is a marker of autophagy.

-

A blockage of the increase in LC3-II in the presence of a lysosomal inhibitor indicates an inhibition of autophagy initiation.

-

Conclusion

This compound is a valuable research tool for the study of innate immunity and autophagy due to its potent inhibition of TBK1, IKKε, ULK1, and ULK2. Its well-characterized inhibitory profile, supported by a variety of in vitro and cellular assays, allows for the specific interrogation of the signaling pathways in which these kinases are involved. This guide provides a comprehensive overview of the key targets, their associated pathways, and the experimental methodologies used to validate the activity of MRT67307, serving as a foundational resource for researchers in the field.

References

- 1. AMPK → ULK1 → Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. MAVS activates TBK1 and IKKε through TRAFs in NEMO dependent and independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. AMPK and mTOR regulate autophagy through direct phosphorylation of Ulk1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ULK1 inhibits the kinase activity of mTORC1 and cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Toll-like receptor 4 - Wikipedia [en.wikipedia.org]

- 9. The mammalian ULK1 complex and autophagy initiation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Regulation of MAVS Expression and Signaling Function in the Antiviral Innate Immune Response - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. khu.elsevierpure.com [khu.elsevierpure.com]

The Dual Inhibitor MRT67307: A Technical Guide to its Core Function in TBK1 and IKKε Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRT67307 is a potent and selective small molecule inhibitor that has garnered significant interest within the scientific community for its dual inhibitory action against TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε).[1][2] These two non-canonical IκB kinases are pivotal regulators of the innate immune response, particularly in the signaling pathways that lead to the production of type I interferons (IFNs).[3] Furthermore, TBK1 and IKKε have been implicated in other crucial cellular processes, including autophagy and oncogenesis, making them attractive targets for therapeutic intervention in a range of diseases.[4][5] This technical guide provides an in-depth overview of the core function of MRT67307, focusing on its mechanism of action in inhibiting TBK1 and IKKε, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant signaling pathways.

Core Mechanism of Action

MRT67307 functions as a reversible, ATP-competitive kinase inhibitor.[1][6] Its primary mechanism of action is the blockade of the catalytic activity of TBK1 and IKKε, thereby preventing the phosphorylation of their downstream substrates. A key substrate for both kinases is the interferon regulatory factor 3 (IRF3).[3][7] Upon activation by upstream signals, such as those from Toll-like receptors (TLRs), TBK1 and IKKε phosphorylate IRF3.[8] This phosphorylation event triggers the dimerization and nuclear translocation of IRF3, where it binds to interferon-stimulated response elements (ISREs) in the promoter regions of target genes, leading to the transcription of type I interferons, most notably interferon-β (IFNβ).[3][9] By inhibiting TBK1 and IKKε, MRT67307 effectively prevents the phosphorylation of IRF3, thus abrogating the downstream production of IFNβ and other interferon-stimulated genes (ISGs).[1][10]

Beyond its role in innate immunity, MRT67307 has been shown to be a highly potent inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2, key initiators of the autophagy pathway.[2][6] This off-target activity results in the blockage of autophagy, a cellular process for the degradation and recycling of cellular components.[4][11]

Data Presentation: Inhibitory Activity of MRT67307

The inhibitory potency of MRT67307 against its primary targets and key off-targets has been quantified through in vitro kinase assays, with the half-maximal inhibitory concentration (IC50) being a standard measure of efficacy.

| Target Kinase | IC50 (nM) | Assay Conditions |

| TBK1 | 19 | Cell-free assay at 0.1 mM ATP |

| IKKε | 160 | Cell-free assay at 0.1 mM ATP |

| ULK1 | 45 | In vitro assay |

| ULK2 | 38 | In vitro assay |

Note: MRT67307 did not show significant inhibition of the canonical IKKs, IKKα or IKKβ, at concentrations up to 10 μM.[2][6]

Experimental Protocols

In Vitro Kinase Assay for TBK1/IKKε Inhibition

This protocol outlines a general procedure for determining the in vitro inhibitory activity of MRT67307 against TBK1 and IKKε.

Materials:

-

Recombinant human TBK1 or IKKε enzyme

-

Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA, 0.1% 2-mercaptoethanol)[10]

-

Substrate peptide (e.g., a peptide containing the optimal phosphorylation motif for TBK1/IKKε)[12][13]

-

[γ-³²P]ATP[10]

-

MRT67307

-

SDS-PAGE apparatus and reagents

-

Phosphorimager or autoradiography film

Procedure:

-

Prepare a reaction mixture containing the kinase buffer, recombinant TBK1 or IKKε enzyme, and the substrate peptide.

-

Add varying concentrations of MRT67307 (or DMSO as a vehicle control) to the reaction mixture and incubate for a predetermined period (e.g., 15-20 minutes) at 30°C.

-

Initiate the kinase reaction by adding [γ-³²P]ATP to a final concentration of 0.1 mM.[6]

-

Allow the reaction to proceed for a specific time (e.g., 15-30 minutes) at 30°C.[10]

-

Terminate the reaction by adding SDS-PAGE loading buffer.

-

Separate the reaction products by SDS-PAGE.

-

Visualize the phosphorylated substrate using a phosphorimager or by autoradiography.

-

Quantify the band intensities to determine the extent of inhibition at each MRT67307 concentration and calculate the IC50 value.

Cell-Based Assay for IRF3 Phosphorylation

This protocol describes how to assess the effect of MRT67307 on IRF3 phosphorylation in a cellular context.

Materials:

-

Cells known to express the TBK1/IKKε pathway components (e.g., bone marrow-derived macrophages (BMDMs), mouse embryonic fibroblasts (MEFs), or 293T cells).[2][10]

-

Cell culture medium and supplements.

-

Stimulating agent (e.g., poly(I:C) to mimic viral dsRNA, or lipopolysaccharide (LPS)).[2]

-

MRT67307.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Antibodies: primary antibody against phospho-IRF3 (e.g., at Ser386 or Ser396) and a primary antibody for total IRF3 (for normalization).[14][15]

-

HRP-conjugated secondary antibody.

-

Western blot apparatus and reagents.

-

Chemiluminescence detection system.

Procedure:

-

Plate the cells and allow them to adhere and grow to a suitable confluency (e.g., 75%).[10]

-

Pre-treat the cells with various concentrations of MRT67307 (e.g., 1 nM to 10 µM) or DMSO for 1-2 hours.[2]

-

Stimulate the cells with the chosen agent (e.g., poly(I:C)) for a specific duration to induce IRF3 phosphorylation.

-

Wash the cells with ice-cold PBS and lyse them using lysis buffer.

-

Determine the protein concentration of the lysates.

-

Perform western blotting: separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against phospho-IRF3 and total IRF3.

-

Incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescence substrate and imaging system.

-

Quantify the band intensities to determine the relative levels of phosphorylated IRF3.

IFNβ Production Assay

This protocol outlines a method to measure the downstream effect of TBK1/IKKε inhibition on IFNβ secretion.

Materials:

-

Cells capable of producing IFNβ upon stimulation (e.g., macrophages).[2]

-

Cell culture medium and supplements.

-

Stimulating agent (e.g., LPS or poly(I:C)).

-

MRT67307.

Procedure:

-

Seed the cells in a multi-well plate.

-

Pre-treat the cells with different concentrations of MRT67307 or DMSO for 1-2 hours.

-

Stimulate the cells with the appropriate agonist to induce IFNβ production.

-

After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatant.

-

Perform the IFNβ ELISA according to the manufacturer's instructions to quantify the amount of secreted IFNβ.

-

Analyze the results to determine the dose-dependent effect of MRT67307 on IFNβ production.

Mandatory Visualization

References

- 1. invivogen.com [invivogen.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. nbinno.com [nbinno.com]

- 4. Inhibiting Cytoprotective Autophagy in Cancer Therapy: An Update on Pharmacological Small-Molecule Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. selleckchem.com [selleckchem.com]

- 7. apexbt.com [apexbt.com]

- 8. PathScan® RP Phospho-IRF-3 (Ser379) Sandwich ELISA Kit | Cell Signaling Technology [cellsignal.com]

- 9. IRF3 (Phospho Ser385) Cell-Based Colorimetric ELISA Kit - PRODUCTS - Immunoway [immunoway.com]

- 10. selleckchem.com [selleckchem.com]

- 11. Pharmacological Inhibition of ULK1 Kinase Blocks Mammalian Target of Rapamycin (mTOR)-dependent Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Development of a High-Throughput Assay for Identifying Inhibitors of TBK1 and IKKε - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. revvity.com [revvity.com]

- 15. FastScan⢠Phospho-IRF-3 (Ser396) ELISA Kit | Cell Signaling Technology [cellsignal.com]

- 16. abcam.com [abcam.com]

- 17. img.abclonal.com [img.abclonal.com]

- 18. Human IFN beta ELISA Kit (414101) - Invitrogen [thermofisher.com]

MRT67307 as a ULK1/ULK2 inhibitor for autophagy research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the utility of MRT67307 as a potent inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2, key regulators of autophagy initiation. This document provides a comprehensive overview of its mechanism of action, quantitative biochemical and cellular data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction to MRT67307 and Autophagy

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis, stress response, and the pathogenesis of various diseases, including cancer and neurodegeneration.[1] The initiation of autophagy is tightly regulated by a complex signaling network, with the ULK1 and ULK2 kinases acting as a central integration point.[2][3] These kinases, mammalian homologs of the yeast Atg1, are essential for the formation of the phagophore, the precursor to the autophagosome.[2][3]

MRT67307 is a small molecule inhibitor that has been identified as a potent dual inhibitor of ULK1 and ULK2.[4][5] It also exhibits inhibitory activity against IKKε and TBK-1.[4][6] Its ability to block the kinase activity of ULK1 and ULK2 makes it a valuable tool for dissecting the molecular mechanisms of autophagy and for investigating the therapeutic potential of targeting this pathway.

Biochemical and Cellular Activity of MRT67307

MRT67307 effectively inhibits the kinase activity of ULK1 and ULK2 in vitro and blocks autophagy in various cell lines. Its inhibitory concentrations and cellular effects are summarized below.

| Target | IC50 (nM) | Assay Conditions | Reference |

| ULK1 | 45 | In vitro kinase assay | [4][7] |

| ULK2 | 38 | In vitro kinase assay | [4][7] |

| TBK-1 | 19 | In vitro kinase assay (at 0.1 mM ATP) | [4][7] |

| IKKε | 160 | In vitro kinase assay (at 0.1 mM ATP) | [4][7] |

| IKKα / IKKβ | >10,000 | In vitro kinase assay | [4][6] |

Cellular Effects:

-

Blocks Autophagy: MRT67307 effectively blocks autophagy in cells, as demonstrated by the inhibition of autophagic flux.[4][5]

-

Inhibits ATG13 Phosphorylation: Treatment with 10 μM MRT67307 is sufficient to reduce the phosphorylation of ATG13, a direct substrate of ULK1, to control levels in mouse embryonic fibroblasts (MEFs).[4][5]

-

Reduces LC3-II Accumulation: In the presence of lysosomal inhibitors like bafilomycin A1, MRT67307 prevents the accumulation of LC3-II, a marker for autophagosome formation, indicating a blockage of autophagic flux.[5]

-

Prevents IRF3 Phosphorylation: At a concentration of 2 μM, MRT67307 prevents the phosphorylation of IRF3 in bone-marrow-derived macrophages (BMDMs), consistent with its inhibition of TBK-1.[4][6]

Signaling Pathways

The ULK1/2 complex is a critical node in the autophagy signaling pathway, integrating signals from the nutrient-sensing kinases mTOR and AMPK.

Regulation of ULK1/2 Activity

Under nutrient-rich conditions, mTORC1 phosphorylates ULK1 and ATG13, leading to the inhibition of the ULK1 complex and suppression of autophagy.[8][9] Conversely, under conditions of low energy or nutrient deprivation, AMPK is activated and directly phosphorylates ULK1 at different sites, leading to its activation and the induction of autophagy.[9][10] Activated ULK1 then phosphorylates multiple downstream targets, including Beclin-1, to initiate the formation of the autophagosome.[1]

Figure 1: Regulation of the ULK1/2 complex in autophagy.

Negative Feedback Loop

Recent studies have revealed a negative feedback loop where ULK1 can phosphorylate components of the mTORC1 complex, such as Raptor, leading to the inhibition of mTORC1 activity.[8][11] This feedback mechanism may serve to fine-tune the autophagic response.

References

- 1. Autophagy - Wikipedia [en.wikipedia.org]

- 2. portlandpress.com [portlandpress.com]

- 3. The ULK1 complex: Sensing nutrient signals for autophagy activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Pharmacological Inhibition of ULK1 Kinase Blocks Mammalian Target of Rapamycin (mTOR)-dependent Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. ULK1 inhibits the kinase activity of mTORC1 and cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Role of AMPK-mTOR-Ulk1/2 in the Regulation of Autophagy: Cross Talk, Shortcuts, and Feedbacks - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ULK1 inhibits mTORC1 signaling, promotes multisite Raptor phosphorylation and hinders substrate binding - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Efficacy of MRT67307 Dihydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the preliminary efficacy of MRT67307 dihydrochloride, a potent and reversible dual inhibitor of TANK-binding kinase 1 (TBK1)/IκB kinase ε (IKKε) and Unc-51 like autophagy activating kinase 1/2 (ULK1/2). This document summarizes key quantitative data, details experimental methodologies from seminal studies, and visualizes the core signaling pathways affected by this compound.

Core Mechanism of Action

MRT67307 is a pyrimidine derivative that exhibits a dual inhibitory action on two critical signaling pathways. Firstly, it potently inhibits the non-canonical IκB kinases, TBK1 and IKKε, which are central to the innate immune response and inflammatory signaling.[1][2] This inhibition prevents the phosphorylation of Interferon Regulatory Factor 3 (IRF3), a key transcription factor for the expression of type I interferons and other interferon-stimulated genes.[1] Secondly, MRT67307 is a highly potent inhibitor of the serine/threonine kinases ULK1 and ULK2, which are essential for the initiation of the autophagy process.[1][3] This dual activity positions MRT67307 as a valuable tool for investigating and potentially treating diseases characterized by aberrant inflammatory responses and autophagy, such as certain cancers and autoimmune disorders.[4]

Data Presentation

The following tables summarize the quantitative data on the in vitro efficacy of MRT67307 against its primary kinase targets and its effects in cellular assays.

Table 1: In Vitro Kinase Inhibition

| Target Kinase | IC50 (nM) | ATP Concentration | Assay Type | Reference(s) |

| TBK1 | 19 | 0.1 mM | Cell-free | [5][6][7] |

| IKKε | 160 | 0.1 mM | Cell-free | [5][6][7] |

| ULK1 | 45 | Not Specified | Cell-free | [6][7] |

| ULK2 | 38 | Not Specified | Cell-free | [6][7] |

| SIK1 | 250 | Not Specified | Not Specified | |

| SIK2 | 67 | Not Specified | Not Specified | |

| SIK3 | 430 | Not Specified | Not Specified | |

| MARK1-4 | 27-52 | Not Specified | Not Specified | |

| NUAK1 | 230 | Not Specified | Not Specified |

Table 2: Cellular Assay Efficacy

| Assay | Cell Line | MRT67307 Concentration | Effect | Reference(s) |

| IRF3 Phosphorylation Inhibition | Bone-marrow-derived macrophages (BMDMs) | 2 µM | Prevents phosphorylation | [7][8] |

| IFNβ Production Inhibition | Macrophages | 1 nM - 10 µM | Prevents production | [7][8] |

| Autophagy Blockade | Mouse embryonic fibroblasts (MEFs) | 10 µM | Blocks autophagy | [7][8] |

| CYLD Phosphorylation Inhibition | 293T cells | 5 µM (4h) | Abrogates TBK1/IKKε-induced phosphorylation | [7][8] |

| Cytokine Modulation | LPS-stimulated macrophages | Not Specified | Induces IL-10; Inhibits TNF-α and IL-6 | |

| NF-κB Activation | Mouse embryonic fibroblast (MEF) cells | Not Specified | Enhances IL-1-induced activation |

Experimental Protocols

In Vitro Kinase Assay (Radiometric)

This protocol describes a cell-free assay to determine the inhibitory activity of MRT67307 against target kinases.

Materials:

-

Recombinant target kinase (e.g., TBK1, IKKε, ULK1, ULK2)

-

Kinase-specific substrate

-

Kinase Buffer: 50 mM Tris/HCl (pH 7.5), 0.1% 2-mercaptoethanol, 0.1 mM EGTA, 10 mM magnesium acetate.[8]

-

[γ-³²P]ATP (2500 c.p.m./pmol)[8]

-

This compound

-

SDS and EDTA for reaction termination[8]

-

SDS-PAGE apparatus and reagents

-

Autoradiography film or digital imager

Procedure:

-

Dilute the substrate and kinase in the kinase buffer.[8]

-

Add MRT67307 at various concentrations to the kinase/substrate mixture.

-

Initiate the reaction by adding [γ-³²P]ATP to a final concentration of 0.1 mM.[8]

-

Incubate the reaction for 15 minutes at 30°C.[8]

-

Terminate the reaction by adding SDS to a final concentration of 1.0% (w/v) and EDTA to a final concentration of 20 mM.[8]

-

Heat the samples for 5 minutes at 100°C.[8]

-

Separate the phosphorylated proteins by SDS-PAGE.[8]

-

Detect the phosphorylated proteins by autoradiography.[8]

-

Quantify the band intensity to determine the IC50 of MRT67307.

Cellular Autophagy Induction and Inhibition Assay

This protocol outlines the methodology to assess the effect of MRT67307 on autophagy in a cellular context.

Materials:

-

Mouse embryonic fibroblasts (MEFs) or other suitable cell line

-

Complete growth medium (e.g., DMEM with 10% fetal bovine serum and penicillin/streptomycin)[8]

-

Earle's Balanced Salt Solution (EBSS) for starvation-induced autophagy[8]

-

This compound

-

Bafilomycin A1 (positive control for autophagy inhibition)[8]

-

Lysis buffer

-

Antibodies for Western blotting (e.g., anti-LC3, anti-p62, anti-phospho-ATG13)

Procedure:

-

Culture MEFs to approximately 75% confluency at 37°C in a 5% CO₂ incubator.[8]

-

To induce autophagy, wash the cells twice with EBSS and then incubate in EBSS for 1 hour. For control cells, maintain in complete medium.[8]

-

During the 1-hour incubation, treat the cells with either vehicle (e.g., DMSO), 10 µM MRT67307, or 50 nM bafilomycin A1.[8]

-

After treatment, lyse the cells and collect the protein lysates.

-

Perform immunoblotting with the indicated antibodies to assess the levels of autophagy markers. An increase in the lipidated form of LC3 (LC3-II) and a decrease in p62 are indicative of autophagy induction. Inhibition of these changes by MRT67307 demonstrates its anti-autophagic activity.

Mandatory Visualization

TBK1/IKKε Signaling Pathway

Caption: MRT67307 inhibits TBK1/IKKε, blocking IRF3 phosphorylation.

ULK1/2-Mediated Autophagy Pathway

Caption: MRT67307 inhibits ULK1/2, a key initiator of autophagy.

Experimental Workflow: In Vitro Kinase Inhibition Assay

Caption: Workflow for determining kinase inhibition by MRT67307.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacological inhibition of ULK1 kinase blocks mammalian target of rapamycin (mTOR)-dependent autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. invivogen.com [invivogen.com]

- 5. Role of AMPK-mTOR-Ulk1/2 in the Regulation of Autophagy: Cross Talk, Shortcuts, and Feedbacks - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Autophagy Signaling | Cell Signaling Technology [cellsignal.com]

- 7. researchgate.net [researchgate.net]

- 8. selleckchem.com [selleckchem.com]

In Vitro and In Vivo Properties of MRT67307 Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRT67307 dihydrochloride is a potent and versatile small molecule inhibitor with significant activity against several key protein kinases. It has emerged as a valuable tool for investigating cellular signaling pathways involved in innate immunity and autophagy. This technical guide provides a comprehensive overview of the known in vitro and in vivo properties of MRT67307, with a focus on its inhibitory activities, effects on cellular processes, and application in preclinical models. All quantitative data is presented in structured tables, and detailed experimental protocols for key assays are provided. Additionally, signaling pathways and experimental workflows are visualized using diagrams to facilitate understanding.

Introduction

MRT67307 is a synthetic, cell-permeable compound that has demonstrated potent inhibitory activity against multiple kinases, most notably the IKK-related kinases, TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε), as well as the Unc-51 like autophagy activating kinases 1 and 2 (ULK1 and ULK2).[1] Its ability to dually target these pathways makes it a unique tool for dissecting the complex interplay between innate immune responses and autophagy. This guide synthesizes the current knowledge on MRT67307, providing researchers with a detailed resource for designing and interpreting experiments.

In Vitro Properties

Kinase Inhibitory Activity

MRT67307 exhibits potent inhibitory activity against a range of protein kinases. The half-maximal inhibitory concentrations (IC50) for its primary targets are summarized in Table 1.

| Target Kinase | IC50 (nM) | Assay Conditions | Reference |

| TBK1 | 19 | Cell-free assay at 0.1 mM ATP | [2][3] |

| IKKε | 160 | Cell-free assay at 0.1 mM ATP | [2][3] |

| ULK1 | 45 | Cell-free assay | [1] |

| ULK2 | 38 | Cell-free assay | [1] |

| SIK1 | 250 | Not Specified | [4] |

| SIK2 | 67 | Not Specified | [4] |

| SIK3 | 430 | Not Specified | [4] |

| MARK1-4 | 27-52 | Not Specified | |

| NUAK1 | 230 | Not Specified |

Table 1: Kinase Inhibitory Profile of MRT67307

Importantly, MRT67307 shows high selectivity for its target kinases, with no significant inhibition of IKKα or IKKβ observed even at concentrations up to 10 μM.[1]

Effects on Cellular Signaling Pathways

MRT67307 effectively blocks the TBK1/IKKε signaling axis, which is central to the type I interferon response to viral and bacterial infections. By inhibiting these kinases, MRT67307 prevents the phosphorylation and subsequent activation of Interferon Regulatory Factor 3 (IRF3).[1] This leads to a dose-dependent inhibition of IFN-β production in macrophages.[1]

Through its potent inhibition of ULK1 and ULK2, MRT67307 effectively blocks the initiation of autophagy.[1] This has been demonstrated in various cell types, including mouse embryonic fibroblasts (MEFs), where treatment with MRT67307 prevents the formation of autophagosomes.[1] The inhibition of autophagy is evidenced by a reduction in the levels of phosphorylated ATG13, a direct substrate of ULK1, and a blockage of autophagic flux.[1]

Modulation of Cytokine Production

In addition to its effects on IFN-β, MRT67307 has been shown to modulate the production of other cytokines. In bacterial LPS-stimulated macrophages, it induces the secretion of the anti-inflammatory cytokine IL-10 while inhibiting the secretion of pro-inflammatory cytokines TNF-α and IL-6.[4]

In Vivo Properties

Pharmacokinetic Profile

Detailed pharmacokinetic parameters for MRT67307 in preclinical species are not extensively published in the public domain. However, in vivo studies have been conducted, suggesting that formulations have been developed to achieve systemic exposure. For instance, in a study investigating its effects in a murine model of SARS-CoV-2 infection, MRT67307 was administered via injection, indicating sufficient bioavailability for in vivo efficacy. Further dedicated pharmacokinetic studies are required to fully characterize its absorption, distribution, metabolism, and excretion (ADME) profile.

Preclinical Efficacy

In a murine model of SARS-CoV-2 infection, treatment with MRT67307 was shown to suppress TBK1/IKKε signaling and attenuate both cellular and molecular lung inflammation. This suggests a potential therapeutic role for MRT67307 in mitigating the hyper-inflammatory response associated with severe COVID-19.

The role of TBK1 in cancer immunology has led to the investigation of its inhibitors in combination with immunotherapy. While specific in vivo efficacy data for MRT67307 in this context is emerging, the rationale is based on the observation that loss of TBK1 can sensitize tumors to immune checkpoint blockade.

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of MRT67307 against a target kinase.

Materials:

-

Recombinant target kinase (e.g., TBK1, ULK1)

-

Kinase-specific substrate

-

This compound

-

ATP (including [γ-32P]ATP for radiometric assays)

-

Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 0.1 mM EGTA, 10 mM MgCl2, 0.1% 2-mercaptoethanol)

-

SDS-PAGE equipment

-

Phosphorimager or autoradiography film

Procedure:

-

Prepare serial dilutions of MRT67307 in the kinase assay buffer.

-

In a reaction tube, combine the recombinant kinase and its specific substrate in the kinase assay buffer.

-

Add the diluted MRT67307 or vehicle control to the kinase-substrate mixture and pre-incubate for a defined period (e.g., 10 minutes at room temperature).

-

Initiate the kinase reaction by adding ATP (spiked with [γ-32P]ATP) to a final concentration of 0.1 mM.

-

Incubate the reaction at 30°C for a specified time (e.g., 15-30 minutes).

-

Terminate the reaction by adding an equal volume of 2x SDS-PAGE loading buffer.

-

Separate the reaction products by SDS-PAGE.

-

Visualize the phosphorylated substrate by autoradiography or phosphorimaging.

-

Quantify the band intensities and calculate the percentage of inhibition for each MRT67307 concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Autophagy Inhibition Assay

This protocol describes how to assess the effect of MRT67307 on autophagy in cultured cells.

Materials:

-

Mammalian cell line (e.g., MEFs)

-

Complete cell culture medium

-

Earle's Balanced Salt Solution (EBSS) for starvation-induced autophagy

-

This compound

-

Bafilomycin A1 (optional, to measure autophagic flux)

-

Lysis buffer (e.g., RIPA buffer)

-

Primary antibodies against LC3 and a loading control (e.g., β-actin or GAPDH)

-

Secondary antibodies

-

Western blotting equipment

Procedure:

-

Plate cells and allow them to adhere and grow to a suitable confluency (e.g., 70-80%).

-

Treat the cells with MRT67307 at the desired concentration (e.g., 10 μM) or vehicle control for a specified pre-incubation time (e.g., 1 hour).

-

To induce autophagy, wash the cells with PBS and replace the complete medium with EBSS.

-

For autophagic flux measurement, a parallel set of cells should be co-treated with Bafilomycin A1 (e.g., 100 nM).

-

Incubate the cells for the desired duration of autophagy induction (e.g., 1-4 hours).

-

Lyse the cells and collect the protein extracts.

-

Determine the protein concentration of the lysates.

-

Perform Western blotting to detect the levels of LC3-I and LC3-II. The conversion of LC3-I to LC3-II (lipidated form) is a marker of autophagosome formation.

-

Analyze the ratio of LC3-II to the loading control to assess the extent of autophagy. A decrease in the LC3-II/loading control ratio in the presence of MRT67307 indicates inhibition of autophagy.

Conclusion

This compound is a powerful and selective dual inhibitor of the TBK1/IKKε and ULK1/2 kinase pathways. Its well-characterized in vitro activities make it an indispensable tool for studying the molecular mechanisms of innate immunity and autophagy. While its in vivo properties are still under investigation, initial studies in disease models show promise. This technical guide provides a solid foundation for researchers utilizing MRT67307, enabling them to design robust experiments and contribute to a deeper understanding of these critical cellular processes. Further research, particularly in the area of pharmacokinetics, will be crucial for its potential translation into therapeutic applications.

References

Methodological & Application

Application Notes and Protocols for MRT67307 Dihydrochloride in MEF Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRT67307 dihydrochloride is a potent and selective inhibitor of TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε), as well as the Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2.[1][2][3] Its ability to modulate key signaling pathways involved in innate immunity and autophagy makes it a valuable tool for research in these areas. This document provides detailed protocols for the use of this compound in Mouse Embryonic Fibroblast (MEF) cells, a common model system for studying cellular processes like autophagy.

Mechanism of Action

MRT67307 acts as a dual inhibitor of TBK1/IKKε and ULK1/ULK2.[1][2] Inhibition of TBK1 and IKKε interferes with the phosphorylation of interferon regulatory factor 3 (IRF3), a key step in the production of type I interferons.[1][4] In the context of autophagy, MRT67307 potently inhibits ULK1 and ULK2, which are essential for the initiation of the autophagic process.[2][5] This inhibition blocks the formation of autophagosomes, effectively halting the autophagic flux.[5][6] In MEF cells, MRT67307 has been shown to enhance IL-1-stimulated activation of NF-κB-dependent gene transcription.[1]

Data Presentation

Table 1: Inhibitory Activity of this compound

| Target Kinase | IC50 (nM) |

| TBK1 | 19[1][2][3][7] |

| IKKε | 160[1][2][3][7] |

| ULK1 | 45[2][3][5] |

| ULK2 | 38[2][3][5] |

| SIK1 | 250 |

| SIK2 | 67 |

| SIK3 | 430 |

| MARK1-4 | 27-52 |

| NUAK1 | 230 |

Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Table 2: Recommended Working Concentrations for MEF Cells

| Application | Concentration | Incubation Time | Reference |

| Autophagy Inhibition | 10 µM | 1 hour | [1][2][5] |

| Abrogation of TBK1/IKKε-induced CYLD phosphorylation (in 293T cells) | 5 µM | 4 hours | [2][7] |

| General Cell Culture Assays | 1 µM to 20 µM | Variable | [4] |

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile

Procedure:

-

Prepare a stock solution of this compound in DMSO. A common stock concentration is 10 mM. For example, to prepare a 10 mM stock solution from a powder with a molecular weight of 537.52 g/mol , dissolve 5.38 mg of the compound in 1 mL of DMSO.

-

Ensure the powder is completely dissolved by vortexing.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C for long-term storage.[2]

MEF Cell Culture

Materials:

-

Mouse Embryonic Fibroblast (MEF) cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution (100X)

-

Trypsin-EDTA (0.25%)

-

Phosphate-Buffered Saline (PBS), sterile

Procedure:

-

Culture MEF cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.[1]

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.[1]

-

Subculture the cells when they reach 80-90% confluency. a. Aspirate the culture medium and wash the cells once with sterile PBS. b. Add a sufficient volume of Trypsin-EDTA to cover the cell monolayer and incubate for 2-5 minutes at 37°C, or until the cells detach. c. Neutralize the trypsin by adding complete culture medium. d. Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh complete medium. e. Seed the cells into new culture flasks at the desired density.

Autophagy Induction and Inhibition in MEF Cells

This protocol describes how to induce autophagy in MEF cells by amino acid starvation and subsequently treat them with MRT67307 to inhibit the process.

Materials:

-

Complete DMEM medium

-

This compound stock solution (10 mM in DMSO)

-

Bafilomycin A1 (optional, as a positive control for autophagy inhibition)

-

Cell lysis buffer

-

Antibodies for Western blot analysis (e.g., anti-LC3, anti-p-ATG13, anti-ATG13)

Procedure:

-

Grow MEF cells in a suitable culture plate to approximately 75% confluency.[1][5]

-

Incubate the cells in EBSS for 1 hour at 37°C. For a negative control, incubate a parallel set of cells in complete DMEM.[1][5]

-

During the 1-hour incubation in EBSS, treat the cells with 10 µM MRT67307.[1][2][5] A vehicle control (DMSO) should be run in parallel.

-

(Optional) Treat a separate set of cells with 50 nM Bafilomycin A1 as a positive control for the blockade of autophagic flux.[5]

-

After the incubation period, wash the cells with cold PBS and proceed with cell lysis for subsequent analysis, such as Western blotting, to assess the levels of autophagy markers like LC3-II and phosphorylated ATG13.[5][6]

Mandatory Visualizations

Caption: Signaling pathway of MRT67307-mediated autophagy inhibition.

Caption: Experimental workflow for autophagy inhibition in MEF cells.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. invivogen.com [invivogen.com]

- 5. Pharmacological Inhibition of ULK1 Kinase Blocks Mammalian Target of Rapamycin (mTOR)-dependent Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for MRT67307 Dihydrochloride in Macrophage Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRT67307 dihydrochloride is a potent and selective dual inhibitor of TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε), key regulators of innate immune signaling.[1][2] It also exhibits potent inhibitory activity against Unc-51 like autophagy activating kinase 1 (ULK1) and 2 (ULK2), crucial components of the autophagy initiation complex.[1][3] This dual functionality makes MRT67307 a valuable tool for dissecting the roles of these kinases in macrophage-mediated inflammation, antiviral responses, and autophagy. These application notes provide detailed protocols and quantitative data to guide the use of MRT67307 in macrophage research.

Mechanism of Action

MRT67307 exerts its effects by inhibiting the kinase activity of TBK1/IKKε and ULK1/ULK2. In macrophages, TBK1 and IKKε are critical for the phosphorylation and activation of Interferon Regulatory Factor 3 (IRF3), a transcription factor that drives the expression of type I interferons (e.g., IFN-β) and other inflammatory genes in response to pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS) and viral nucleic acids.[1][3][4] By inhibiting TBK1/IKKε, MRT67307 effectively blocks this signaling cascade, leading to a reduction in pro-inflammatory cytokine production.[1][3] Furthermore, its inhibition of ULK1/ULK2 allows for the blockade of autophagic flux, enabling the study of autophagy's role in various cellular processes within macrophages.[3][5]

References

- 1. invivogen.com [invivogen.com]

- 2. The Pivotal Role of TBK1 in Inflammatory Responses Mediated by Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Identification of TBK1 complexes required for the phosphorylation of IRF3 and the production of interferon β - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacological Inhibition of ULK1 Kinase Blocks Mammalian Target of Rapamycin (mTOR)-dependent Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: MRT67307 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRT67307 dihydrochloride is a potent and selective kinase inhibitor with significant applications in immunological and cancer research. It primarily functions as a dual inhibitor of IκB kinase ε (IKKε) and TANK-binding kinase 1 (TBK1), key regulators of the interferon signaling pathway.[1][2] Additionally, MRT67307 inhibits Salt-Inducible Kinases (SIKs) and Unc-51 Like Autophagy Activating Kinases (ULK1 and ULK2), thereby modulating inflammatory responses and autophagy.[3][4][5] This document provides detailed protocols for the preparation of this compound stock solutions for use in in vitro studies, along with a summary of its physicochemical properties and a diagram of its primary signaling pathway.

Physicochemical Properties

MRT67307 is supplied as a dihydrochloride salt, and it is crucial to use the batch-specific molecular weight provided on the certificate of analysis for precise molar concentration calculations.[4] The compound is a white to light brown powder.

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

| Molecular Formula | C₂₆H₃₆N₆O₂ · 2HCl | [4] |

| Molecular Weight | 537.52 g/mol | [4] |

| CAS Number | 1781882-89-0 | [1] |

| Purity | ≥95% to ≥98% (method dependent) | [3][6] |

| Storage (Solid) | -20°C for up to 4 years | [1][3] |

Solubility

Successful preparation of a stock solution requires careful attention to the solubility of this compound. While soluble in organic solvents, its aqueous solubility can be limited. For cell-based assays, it is standard practice to prepare a high-concentration primary stock in dimethyl sulfoxide (DMSO) and then dilute it in an appropriate aqueous buffer or cell culture medium for the final working concentration. It is recommended to use fresh, anhydrous DMSO as the solvent is hygroscopic and absorbed moisture can reduce the solubility of the compound.[1][7]

Table 2: Solubility of this compound

| Solvent | Maximum Concentration | Source(s) |

| DMSO | 100 mM (or ~53.75 mg/mL) | [4] |

| Water | 20 mM (or ~10.75 mg/mL) | [4] |

| Ethanol | 92 mg/mL (Note: conflicting data exists) | [1][7] |

| DMF | 5 mg/mL | [3] |

Experimental Protocol: Preparation of a 10 mM DMSO Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, conical-bottom polypropylene or glass vial

-

Calibrated analytical balance

-

Pipettors and sterile, filtered pipette tips

-

Vortex mixer

-

Water bath or sonicator (optional)

Procedure:

-

Pre-weighing Preparation: Before opening, allow the vial of this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of atmospheric moisture onto the powder.

-

Weighing the Compound: Tare a sterile vial on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder into the vial. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.38 mg of the compound (using a molecular weight of 537.52 g/mol ).

-

Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder. For the example above, add 1 mL of DMSO.

-

Dissolution: Cap the vial tightly and vortex thoroughly for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution.[5] Visually inspect the solution to ensure it is clear and free of particulates.

-

Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[1][8]

-

Storage of Stock Solution: Store the aliquoted stock solutions at -20°C or -80°C. Under these conditions, the stock solution is stable for at least one month at -20°C and up to one year at -80°C.[1][7][8]

Caption: MRT67307 inhibits multiple kinase families to modulate cellular pathways.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]